2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methylsulfanylpyridazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20-13-7-6-11(16-17-13)15-12(18)8-19-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPZTILRJWJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide typically involves the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(4-chlorophenoxy)acetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 6-(methylthio)pyridazin-3-amine: This intermediate can be prepared by reacting 3,6-dichloropyridazine with methylthiolate.
Coupling Reaction: Finally, the 2-(4-chlorophenoxy)acetyl chloride is reacted with 6-(methylthio)pyridazin-3-amine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyridazin derivatives, including 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) . The mechanism of action is often associated with the inhibition of specific cellular pathways that lead to apoptosis in cancer cells.
Case Study: Cytotoxicity Assessment
In a comparative study, derivatives of pyridazine were screened for their growth-inhibitory effects. For instance, a related compound demonstrated an IC50 value of 11 µM against NCI-H460 cells, indicating a promising therapeutic index . This suggests that this compound could be further explored for its anticancer properties.
Agrochemical Applications
Fungicide Development
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides. Its structural components are conducive to developing novel triazole fungicides that effectively control plant diseases . The incorporation of chlorophenoxy groups enhances the biological activity and selectivity against fungal pathogens.
Synthesis of Difenoconazole
As an example, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, derived from similar chlorophenoxy compounds, is utilized in synthesizing difenoconazole, a widely used triazole fungicide. This highlights the importance of this compound in agricultural chemistry .
Analytical Applications
Standard Reference Material
Due to its distinct chemical properties, this compound can serve as a standard reference material in analytical chemistry. Its stability and well-defined structure make it suitable for use in methods such as gas chromatography and mass spectrometry for the quantification of similar compounds in environmental samples .
Summary Table of Applications
| Application Area | Specific Use | Example/Case Study |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 values against MCF7 and A549 cells |
| Agrochemical | Intermediate for fungicide synthesis | Synthesis of difenoconazole |
| Analytical Chemistry | Standard reference material | Used in gas chromatography |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and methylthio groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyridazine-Based Derivatives
(a) 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (Compound 15, )
- Structure : Differs in the absence of a methylthio group; instead, a chlorine atom is present at position 6 of the pyridazine ring.
- Properties : Melting point (169–172°C) and moderate yield (50%) suggest lower thermal stability compared to methylthio-substituted analogues .
- Bioactivity : Demonstrates fungicidal and antibacterial activity, likely influenced by the electron-withdrawing chlorine substituent.
(b) CB-839 (Evidences 4, 7)
- Structure : Contains a pyridazine core linked to a thiadiazole group and trifluoromethoxyphenylacetamide.
- Function : A clinical-stage glutaminase inhibitor. The pyridazine ring and acetamide backbone are structural parallels to the target compound, but the extended thiadiazole chain in CB-839 enhances its enzyme-binding specificity .
(c) N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
Thiadiazole and Thioether Analogues
(a) N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives ()
- Structure : Thiadiazole rings with methylthio, ethylthio, or benzylthio substituents.
- Bioactivity : Compounds like 5f (melting point 158–160°C, 79% yield) exhibit antibacterial properties, suggesting that thioether groups enhance membrane permeability .
- Comparison : The target compound’s methylthio group on pyridazine may offer similar permeability advantages but with distinct target selectivity due to heterocycle differences.
(b) 2-[[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide ()
- Structure : Features a pyridazine sulfanyl group and a tetrahydrofuran-derived side chain.
- Properties: The sulfanyl linker and polar oxolane group may improve solubility compared to the target compound’s methylthio and chlorophenoxy groups .
Melting Points and Stability
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-chlorophenoxy)-N-(6-(methylthio)pyridazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of herbicidal and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chlorophenoxy group and a pyridazinyl moiety, which are significant in determining its biological interactions. The chemical formula can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 301.79 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its herbicidal properties and potential anticancer effects.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal activity. A study on related pyridazine derivatives showed effective control over phytopathogenic microorganisms, suggesting that modifications to the pyridazine ring can enhance herbicidal potency against specific weed species .
Table 1: Herbicidal Efficacy of Pyridazine Derivatives
| Compound | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Myzus persicae | 85% | |
| Compound B | Aphis gossypii | 78% | |
| This compound | TBD | TBD | Current Study |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound C | MCF7 | 0.39 | Apoptosis | |
| Compound D | NCI-H460 | 0.46 | Cell Cycle Arrest | |
| This compound | TBD | TBD | TBD | Current Study |
Case Studies
-
Case Study on Herbicidal Efficacy :
A systematic study evaluated the herbicidal activity of pyridazine derivatives, including the target compound. The results indicated that structural modifications significantly influenced efficacy against common agricultural pests, leading to recommendations for further exploration in agricultural applications. -
Case Study on Anticancer Properties :
In a recent investigation, a series of pyridazine-based compounds were screened for their cytotoxic effects against cancer cell lines. The study found that certain modifications led to enhanced anticancer properties, with specific attention given to compounds similar to this compound. These findings suggest a promising avenue for developing new cancer therapeutics.
Q & A
Q. Table 1: Common Reaction Conditions from Literature
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Amide Coupling | DMF | 70 | Triethylamine | 65–75 | |
| Nitro Reduction | EtOH/HCl | 25 | Fe powder | 85–90 | |
| Thioether Formation | DCM | 40 | NaH | 70–80 |
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridazine ring and substituent positions. For example, the methylthio group (-SCH3) shows a singlet at ~2.5 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 353.05) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aryl chloride C-Cl (~750 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
